molecular formula C22H27ClN2O4 B6288573 Fmoc-D-Dap-OtBu HCl CAS No. 2737202-64-9

Fmoc-D-Dap-OtBu HCl

Cat. No. B6288573
CAS RN: 2737202-64-9
M. Wt: 418.9 g/mol
InChI Key: HBBNGRFPZAWXOM-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Dap-OtBu HCl, also known as Fmoc-D-Dap-O-tert-Butylhydroxychloride, is a synthetic peptide used in the laboratory for a variety of purposes. It is an amino acid derivative that has been used in a wide range of scientific research applications, including protein synthesis, peptide synthesis, and enzyme assays. Fmoc-D-Dap-OtBu HCl has been extensively studied and is known for its high level of stability and efficiency.

Scientific Research Applications

Fmoc-D-Dap-OtBu HCltBu HCl has a wide range of scientific research applications. It has been used in the synthesis of peptides and proteins, as well as in enzyme assays. It has also been used to study protein-protein interactions and to identify new drug targets. Additionally, Fmoc-D-Dap-OtBu HCltBu HCl has been used to study the structure and function of proteins, as well as to study the effects of mutations on protein structure and function.

Mechanism of Action

Fmoc-D-Dap-OtBu HCltBu HCl is known for its high level of stability and efficiency. This is due to the fact that the Fmoc group is very stable, and the D-Dap-OtBu HCl group is highly reactive. This allows for the rapid and efficient synthesis of peptides and proteins. Additionally, the Fmoc group is known to protect the amino acid from degradation, which allows for the efficient synthesis of peptides and proteins.
Biochemical and Physiological Effects
Fmoc-D-Dap-OtBu HCltBu HCl has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, Fmoc-D-Dap-OtBu HCltBu HCl has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

Fmoc-D-Dap-OtBu HCltBu HCl has several advantages for use in laboratory experiments. It is highly stable and efficient, which allows for the rapid and efficient synthesis of peptides and proteins. Additionally, the Fmoc group protects the amino acid from degradation, which allows for the efficient synthesis of peptides and proteins. However, there are some limitations to the use of Fmoc-D-Dap-OtBu HCltBu HCl in laboratory experiments. It is not suitable for use in the synthesis of large peptides, as it is not as efficient as other methods. Additionally, it is not suitable for use in the synthesis of proteins, as it is not as efficient as other methods.

Future Directions

There are several potential future directions for the use of Fmoc-D-Dap-OtBu HCltBu HCl in scientific research. One potential direction is the use of Fmoc-D-Dap-OtBu HCltBu HCl in the development of new drugs and therapies. Additionally, Fmoc-D-Dap-OtBu HCltBu HCl could be used to study the structure and function of proteins and to identify new drug targets. Furthermore, Fmoc-D-Dap-OtBu HCltBu HCl could be used to study the effects of mutations on protein structure and function. Additionally, Fmoc-D-Dap-OtBu HCltBu HCl could be used to study the effects of post-translational modifications on protein structure and function. Finally, Fmoc-D-Dap-OtBu HCltBu HCl could be used to study the effects of environmental factors on protein structure and function.

Synthesis Methods

Fmoc-D-Dap-OtBu HCltBu HCl is synthesized by a process known as Fmoc-SPPS (Fmoc Solid-Phase Peptide Synthesis). This method uses a solid-phase support to hold the peptide during synthesis, which allows for the rapid and efficient synthesis of peptides. The process begins with the attachment of the Fmoc group to the solid-phase support, followed by the addition of the protected amino acid, D-Dap-OtBu HCl. The Fmoc group is then removed to allow for the addition of the next amino acid, and the process is repeated until the desired peptide is synthesized.

properties

IUPAC Name

tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBNGRFPZAWXOM-FSRHSHDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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